molecular formula C11H10BrN B053363 4-Bromo-2,6-dimethylquinoline CAS No. 123637-45-6

4-Bromo-2,6-dimethylquinoline

Cat. No. B053363
CAS RN: 123637-45-6
M. Wt: 236.11 g/mol
InChI Key: VNQOVTVVZJAQBW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylquinoline is a chemical compound with the empirical formula C11H10BrN . It is a solid substance and is part of a class of compounds known as quinolines .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2,6-dimethylquinoline is 236.11 . The SMILES string representation of its structure is BrC1=NC(C(C©=C1)=C2)=CC=C2C .


Chemical Reactions Analysis

Quinolines, including 4-Bromo-2,6-dimethylquinoline, can participate in various transformations due to the presence of a double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethylquinoline is a solid substance . Its molecular weight is 236.11 . The compound’s empirical formula is C11H10BrN .

Scientific Research Applications

Medicinal Chemistry Research

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer research . They are being studied for their efficacy against various types of cancer.

Antioxidant Activity

Quinoline-based compounds have demonstrated antioxidant properties . They can neutralize free radicals, which are harmful to our bodies.

Anti-inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . Chloroquine and hydroxychloroquine are well-known examples of quinoline-based antimalarial drugs.

Anti-SARS-CoV-2 Activity

Research has indicated that quinoline derivatives may have potential against SARS-CoV-2, the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline compounds have shown potential in the treatment of tuberculosis .

Industrial Applications

In addition to their medicinal applications, quinoline compounds also have various industrial applications. They are used in the synthesis of dyes, as corrosion inhibitors, and in the preparation of hydroxyquinoline sulfate, a fungicide .

Safety And Hazards

The safety data sheet for 2-Bromo-4,6-dimethylquinoline, a similar compound, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQOVTVVZJAQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566635
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylquinoline

CAS RN

123637-45-6
Record name 4-Bromo-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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